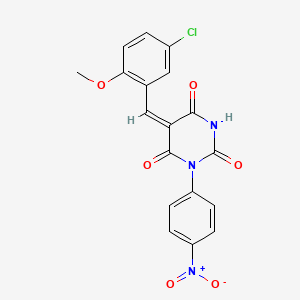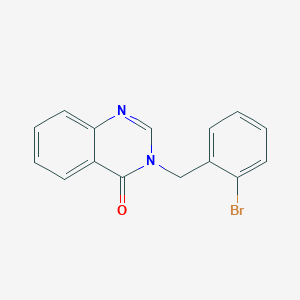![molecular formula C14H21NOS B5292732 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane](/img/structure/B5292732.png)
1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane, also known as DMAT, is a chemical compound that has been of interest to the scientific community due to its potential applications in research. DMAT is a heterocyclic compound that contains a thienyl group, which makes it structurally unique and biologically active.
Mechanism of Action
1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane inhibits the activity of PKR and EIF2AK4 by binding to the ATP-binding site of these enzymes. 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane has been shown to be a competitive inhibitor of PKR and a non-competitive inhibitor of EIF2AK4. 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane has been shown to induce autophagy in cancer cells by inhibiting the mTOR pathway.
Biochemical and Physiological Effects
1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway. 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane has been shown to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and leukemia. 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane has been shown to inhibit angiogenesis by inhibiting the VEGF pathway. 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane has been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway.
Advantages and Limitations for Lab Experiments
1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane is a useful tool compound for studying the role of PKR and EIF2AK4 in various biological processes. 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane is a potent inhibitor of PKR and EIF2AK4, which makes it a valuable tool for studying these enzymes. However, 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane has limitations in terms of its solubility and stability, which can affect its effectiveness as a tool compound.
Future Directions
There are many future directions for research on 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane. One direction is to study the potential therapeutic applications of 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane in cancer and other diseases. Another direction is to develop more potent and selective inhibitors of PKR and EIF2AK4 based on the structure of 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane. Another direction is to study the potential side effects of 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane and its derivatives in animal models. Further research is needed to fully understand the potential applications and limitations of 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane in scientific research.
In conclusion, 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane is a unique heterocyclic compound that has potential applications in various scientific research fields. 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane has been shown to inhibit PKR and EIF2AK4, which makes it a valuable tool compound for studying these enzymes. 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane has many potential applications in cancer and other diseases, but further research is needed to fully understand its potential and limitations.
Synthesis Methods
1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane can be synthesized using various methods, including the reaction of 4,5-dimethylthiophene-2-carboxylic acid with 1,6-diaminohexane, followed by acylation with chloroacetyl chloride. Another method involves the reaction of 4,5-dimethylthiophene-2-carboxylic acid with 1,6-diaminohexane, followed by cyclization with phosgene. 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane can also be synthesized using a one-pot reaction of 4,5-dimethylthiophene-2-carboxylic acid, 1,6-diaminohexane, and phosgene.
Scientific Research Applications
1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane has been shown to inhibit protein kinase R (PKR), which is involved in the regulation of protein synthesis and cell proliferation. 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane has also been shown to inhibit the activity of eukaryotic translation initiation factor 2 alpha kinase 4 (EIF2AK4), which is involved in the regulation of cellular stress responses. 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane has been used as a tool compound to study the role of PKR and EIF2AK4 in various biological processes.
properties
IUPAC Name |
azocan-1-yl-(4,5-dimethylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-11-12(2)17-10-13(11)14(16)15-8-6-4-3-5-7-9-15/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAQEGOEPQGGJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)N2CCCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azocan-1-yl(4,5-dimethylthiophen-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol](/img/structure/B5292650.png)

![N-1,3-benzodioxol-5-yl-2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5292662.png)


![N-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-4-piperidinyl]methanesulfonamide dihydrochloride](/img/structure/B5292690.png)
![2,6-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5292709.png)
![3-{5-[2-(trifluoromethyl)benzoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5292712.png)

![1-(4-chloro-1-methyl-1H-indazol-3-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5292725.png)
![2-{2-[2-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-imidazol-1-yl]propyl}pyrazine](/img/structure/B5292739.png)
![4'-amino-1-methyl-6'-[(2-methylphenyl)amino]-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B5292747.png)
![4-(4-methyl-1-piperazinyl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5292754.png)
